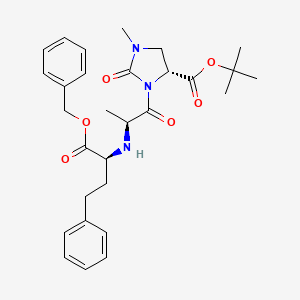
Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester is a chemical compound with the molecular formula C29H34D3N3O6. It is primarily used in proteomics research and serves as an intermediate in the preparation of labeled imidaprilat . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications.
Preparation Methods
The synthesis of imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester involves several steps. The primary synthetic route includes the esterification of imidaprilat with benzyl alcohol and the subsequent reaction with carbonylimidazolidine and tert-butyl ester. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as an intermediate in the synthesis of various compounds. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, it is used in the development of new drugs and therapeutic agents. In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and functions, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Imidaprilat benzyl ester,(carbonylimidazolidine)tert-butyl ester can be compared with other similar compounds, such as imidaprilat and its derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and effects. The uniqueness of this compound lies in its specific esterification and the presence of the carbonylimidazolidine and tert-butyl ester groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C29H37N3O6 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
tert-butyl (4R)-1-methyl-2-oxo-3-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]imidazolidine-4-carboxylate |
InChI |
InChI=1S/C29H37N3O6/c1-20(25(33)32-24(18-31(5)28(32)36)27(35)38-29(2,3)4)30-23(17-16-21-12-8-6-9-13-21)26(34)37-19-22-14-10-7-11-15-22/h6-15,20,23-24,30H,16-19H2,1-5H3/t20-,23-,24+/m0/s1 |
InChI Key |
JSROFURYAHZGNA-NKKJXINNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H](CN(C1=O)C)C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


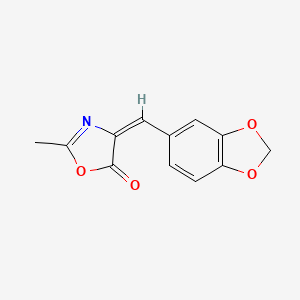
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13825591.png)
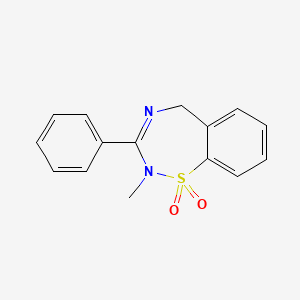
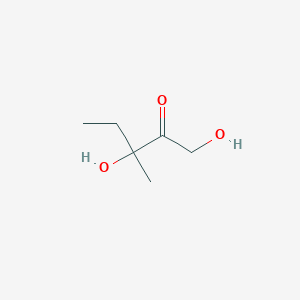
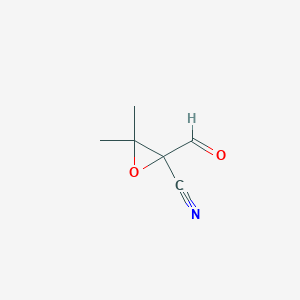

![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6](/img/structure/B13825633.png)
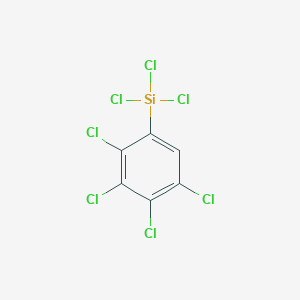
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol](/img/structure/B13825636.png)
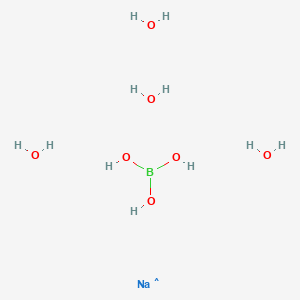
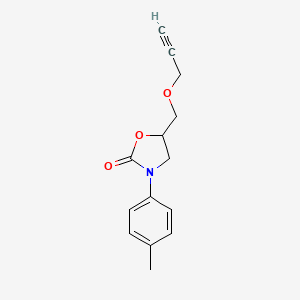
![6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B13825655.png)
![3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane](/img/structure/B13825680.png)
![7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13825687.png)
